molecular formula C9H10BrNO B2685131 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267095-78-2

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2685131
CAS No.: 1267095-78-2
M. Wt: 228.089
InChI Key: YGRVNMAXPWMNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved through a one-pot reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as benzoxazine oxides.

    Reduction Products: Reduced forms of the original compound.

Scientific Research Applications

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its therapeutic effects in medicinal applications .

Comparison with Similar Compounds

  • 7-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Comparison: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity profiles and binding affinities, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRVNMAXPWMNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.